N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}prop-2-enamide
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Overview
Description
N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}prop-2-enamide is a synthetic compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}prop-2-enamide typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced via a nucleophilic substitution reaction using trifluoromethyl iodide and a suitable base.
N-Methylation: The N-methylation of the imidazole ring is achieved using methyl iodide in the presence of a strong base such as sodium hydride.
Formation of the Prop-2-enamide Moiety: The final step involves the reaction of the N-methylated imidazole with acryloyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can target the imidazole ring, leading to the formation of dihydroimidazole derivatives.
Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of dihydroimidazole derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}prop-2-enamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used to study the effects of trifluoromethyl groups on the biological activity of imidazole derivatives. It serves as a model compound for investigating enzyme inhibition and receptor binding.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic applications, including antiviral, antifungal, and anticancer activities.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and pharmaceuticals. Its unique chemical properties make it a valuable intermediate in the synthesis of active ingredients.
Mechanism of Action
The mechanism of action of N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}prop-2-enamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The imidazole ring can bind to metal ions and enzymes, inhibiting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}acetamide
- N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}but-2-enamide
- N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}prop-2-ynamide
Uniqueness
The uniqueness of N-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-imidazol-2-yl]methyl}prop-2-enamide lies in its specific combination of functional groups. The presence of both the trifluoromethyl group and the prop-2-enamide moiety imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-methyl-N-[[1-methyl-5-(trifluoromethyl)imidazol-2-yl]methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3N3O/c1-4-9(17)15(2)6-8-14-5-7(16(8)3)10(11,12)13/h4-5H,1,6H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZWCPNJLDRRYAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1CN(C)C(=O)C=C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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